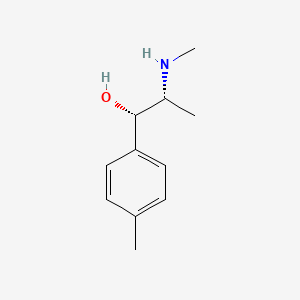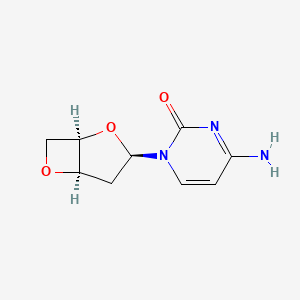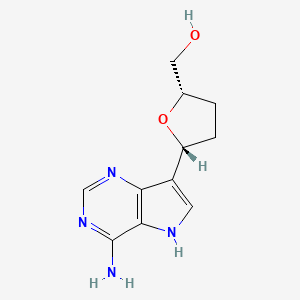
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a pyrrolo-pyrimidine moiety, and an amino group. It is known for its potential use in DNA synthesis and sequencing reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves multiple steps. One common method includes the reaction of 5-iodo-7H-pyrrolo(2,3-d)pyrimidine with tetrahydrofuran-2-methanol under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted pyrrolo-pyrimidines and furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in DNA synthesis and sequencing reactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. In biological systems, it can incorporate into DNA, disrupting normal cellular processes and leading to cell death. This property makes it a potential candidate for anticancer and antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deaza-2’,3’-Dideoxy-7-Iodo-Adenosine: This compound shares a similar pyrrolo-pyrimidine structure and has applications in DNA synthesis.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure, known for its antiproliferative properties.
Uniqueness
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is unique due to its combination of a furan ring and a pyrrolo-pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cellular processes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
185905-46-8 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-11-10-9(14-5-15-11)7(3-13-10)8-2-1-6(4-16)17-8/h3,5-6,8,13,16H,1-2,4H2,(H2,12,14,15)/t6-,8+/m0/s1 |
InChI-Schlüssel |
DRNBCFGKTUTNRZ-POYBYMJQSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)C2=CNC3=C2N=CN=C3N |
Kanonische SMILES |
C1CC(OC1CO)C2=CNC3=C2N=CN=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
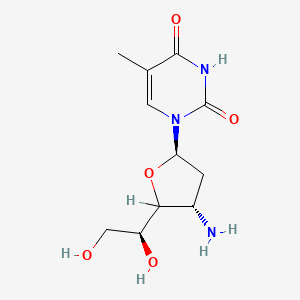
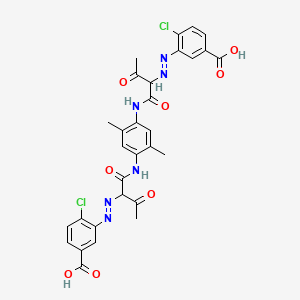
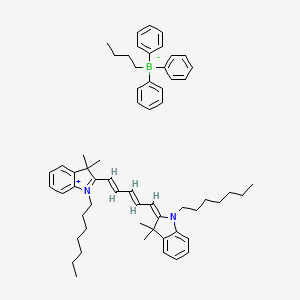


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
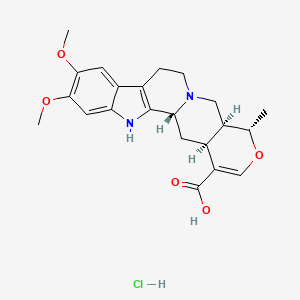
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
